molecular formula C16H15ClN4O2S2 B3011769 N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1170895-06-3

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B3011769
CAS RN: 1170895-06-3
M. Wt: 394.89
InChI Key: JKSWVJOKTNYMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and a thiadiazole ring . It also contains a chlorobenzene group, a methyl group, and a tetrahydrofuran group .


Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of the thiazole and thiadiazole rings, the introduction of the chlorobenzene and methyl groups, and the coupling of these groups with the tetrahydrofuran group . The synthesis process is monitored using techniques such as NMR and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of the compound is determined by various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and the reagents used . For example, it can participate in reactions involving its thiazole and thiadiazole rings, or its chlorobenzene, methyl, and tetrahydrofuran groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound are determined by its molecular structure. For example, its solubility, melting point, and boiling point are influenced by the types of atoms it contains and their arrangement . Its reactivity, on the other hand, is determined by the presence of reactive groups, such as the thiazole and thiadiazole rings, and the chlorobenzene, methyl, and tetrahydrofuran groups .

Scientific Research Applications

Anti-Tubercular Activity

Recent synthetic developments have highlighted the potential of benzothiazole derivatives as anti-tubercular compounds. These derivatives have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules have been found to be comparable or even superior to standard reference drugs .

Anti-Inflammatory Properties

Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties. Studies have shown that certain derivatives exhibit significant inhibition of COX-1 and COX-2 enzymes, which are key targets in the treatment of inflammation. These findings are supported by molecular docking studies that demonstrate the potential of these compounds to bind effectively to protein receptors .

Antimicrobial Activity

Some benzothiazole compounds have been identified to possess potent antimicrobial activity. For instance, derivatives with specific substituents have shown inhibitory activity equivalent to that of the standard drug vancomycin. This highlights the potential of benzothiazole derivatives as new antimicrobial agents .

Quorum Sensing Inhibition

The ability to inhibit quorum sensing without being antibiotic is an emerging field of interest. Benzothiazole derivatives have been designed, synthesized, and evaluated as novel quorum sensing inhibitors. This application is particularly relevant in the context of antibiotic resistance .

Synthetic Pathways

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions. These methods offer diverse approaches to creating benzothiazole-based compounds with potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between benzothiazole derivatives and their target proteins. These studies help in identifying potent inhibitors with enhanced activity. The structure-activity relationships of these compounds can be elucidated through such in silico approaches .

Safety And Hazards

The safety and hazards associated with the compound depend on its physical and chemical properties, as well as its biological effects . For example, it may be hazardous if ingested, inhaled, or comes into contact with the skin . It may also pose environmental hazards if not disposed of properly .

Future Directions

Future research on the compound could focus on further elucidating its mechanism of action, improving its synthesis, and exploring its potential applications . For example, it could be investigated for its potential use as a pharmaceutical drug, given its ability to interact with various biological targets .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S2/c1-9-14(25-20-19-9)15(22)21(8-10-4-3-7-23-10)16-18-13-11(17)5-2-6-12(13)24-16/h2,5-6,10H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSWVJOKTNYMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-((tetrahydrofuran-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.